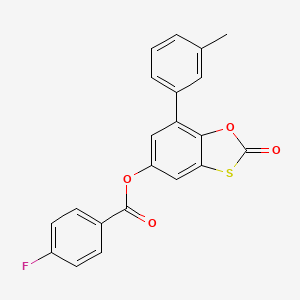
7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a benzoxathiol ring system, which is fused with a fluorobenzoate moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of appropriate thiol and phenol derivatives under acidic or basic conditions.
Introduction of the 3-METHYLPHENYL Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the 4-FLUOROBENZOATE Moiety: This can be done through esterification reactions using 4-fluorobenzoic acid and appropriate coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxathiol derivatives.
Scientific Research Applications
7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxathiol ring system may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorobenzoate moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE: Contains a chlorine atom instead of fluorine, which can alter its electronic properties and interactions with biological targets.
Uniqueness
The presence of the fluorine atom in 7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-FLUOROBENZOATE imparts unique electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H13FO4S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C21H13FO4S/c1-12-3-2-4-14(9-12)17-10-16(11-18-19(17)26-21(24)27-18)25-20(23)13-5-7-15(22)8-6-13/h2-11H,1H3 |
InChI Key |
NDVLSGBIPUCOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)F)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















